4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE
Description
This compound is a 1,3-oxazole derivative featuring:
- A 4-chlorobenzenesulfonyl group at position 4, contributing electron-withdrawing effects and enhancing stability.
- A phenyl group at position 2, providing aromatic interactions in biological systems.
Its structural design suggests applications in medicinal chemistry, particularly in targeting receptors like angiotensin II (as seen in analogues) due to sulfonyl and aromatic moieties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-phenyl-N-prop-2-enyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-12-20-17-18(21-16(24-17)13-6-4-3-5-7-13)25(22,23)15-10-8-14(19)9-11-15/h2-11,20H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTTUFLRINCIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-phenyl-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
N-Alkylation: The final step involves the N-alkylation of the oxazole ring with prop-2-en-1-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-2-phenyl-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-2-phenyl-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-phenyl-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved include signal transduction and gene expression regulation.
Comparison with Similar Compounds
Biological Activity
4-(4-Chlorobenzenesulfonyl)-2-phenyl-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 403.93 g/mol
- Solubility: Soluble in organic solvents; insoluble in water.
- Melting Point: Not extensively documented but expected to be moderate based on similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Potentially effective against certain bacterial strains.
- Anti-inflammatory Properties: May inhibit pathways leading to inflammation.
- Anticancer Activity: Early-stage research indicates cytotoxic effects on cancer cell lines.
In Vitro Studies
In vitro studies have shown promising results regarding the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:
These studies utilized assays such as MTT and colony formation assays to assess cell viability and proliferation.
In Vivo Studies
Limited animal model studies have indicated that the compound may reduce tumor growth in xenograft models. Further research is needed to confirm these findings and establish effective dosages.
Case Studies
-
Case Study on Anticancer Activity:
A study conducted on xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest. -
Case Study on Antimicrobial Activity:
In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
